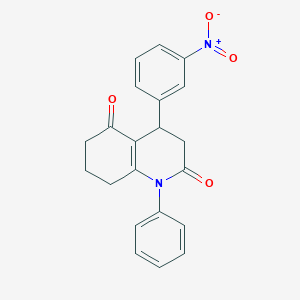![molecular formula C15H20N2O3 B11558919 Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester](/img/structure/B11558919.png)
Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[2-(PIPERIDIN-1-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a piperidine ring, an acetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-[2-(PIPERIDIN-1-YL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Acetamido Intermediate: The initial step involves the reaction of piperidine with acetic anhydride to form N-acetylpiperidine.
Coupling with Benzoic Acid Derivative: The N-acetylpiperidine is then coupled with methyl 4-aminobenzoate under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the coupling reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents that can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the substituent introduced.
Scientific Research Applications
METHYL 4-[2-(PIPERIDIN-1-YL)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[2-(PIPERIDIN-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and acetamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
METHYL 4-[2-(MORPHOLIN-1-YL)ACETAMIDO]BENZOATE: Similar structure but with a morpholine ring instead of a piperidine ring.
METHYL 4-[2-(PYRROLIDIN-1-YL)ACETAMIDO]BENZOATE: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: METHYL 4-[2-(PIPERIDIN-1-YL)ACETAMIDO]BENZOATE is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the piperidine ring is a common motif in many pharmacologically active compounds.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)12-5-7-13(8-6-12)16-14(18)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,18) |
InChI Key |
SWIBPVZSSKYPJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B11558839.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11558842.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11558844.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11558845.png)
![3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol](/img/structure/B11558848.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558855.png)
![3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11558861.png)

![N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11558870.png)
![2-phenyl-N'-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide](/img/structure/B11558880.png)
![4,4'-oxybis(N'-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide)](/img/structure/B11558881.png)
![4-tert-butyl-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11558884.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11558889.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11558892.png)
